Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

EGFR tyrosine kinase kinase selectivity profiling cancer cell signaling

This benzothiazole-benzamide scaffold features a unique ortho-phenylene bridge architecture, documented EGFR kinase inhibition (IC50=7.7 µM) with selectivity over HER2 (>10 µM). The para-dimethylamino group provides critical electronic modulation and hydrogen-bond acceptor functionality. Positioned within the WO2021032396A1 LRRK2 patent space, it enables scaffold hopping beyond adenine-mimetic inhibitors. Ideal for systematic SAR exploration: modify the amide substituent, phenylene linkage position, or benzothiazole ring to map kinase selectivity. Order for hit-to-lead optimization programs targeting EGFR-dependent cancers or neurodegenerative tauopathies.

Molecular Formula C22H19N3OS
Molecular Weight 373.47
CAS No. 477569-79-2
Cat. No. B2364359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
CAS477569-79-2
Molecular FormulaC22H19N3OS
Molecular Weight373.47
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H19N3OS/c1-25(2)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,1-2H3,(H,23,26)
InChIKeyKQHUXGPGKUETLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 477569-79-2): Structural Identity and Procurement-Relevant Profile


N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 477569-79-2) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class, characterized by a benzothiazole core linked via an ortho-phenylene bridge to a para-dimethylamino-substituted benzamide moiety [1]. Its molecular formula is C22H19N3OS with a molecular weight of approximately 373.5 g/mol . The compound has been reported as a kinase inhibitor scaffold with documented in vitro activity against epidermal growth factor receptor (EGFR) tyrosine kinase, and has appeared in patent families targeting LRRK2 for neurodegenerative disease applications [2][3].

Why Generic Substitution Fails for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide: Structural Nuances That Preclude Simple Swapping


N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide cannot be casually substituted by other benzothiazole-benzamide derivatives due to three critical structural determinants that are absent or altered in close analogs. First, the ortho-phenylene bridge between the benzothiazole ring and the amide nitrogen introduces a defined conformational constraint and extended molecular length compared to direct-linkage analogs such as N-(1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide (CAS 139233-22-0) [1]. Second, the para-dimethylamino substituent on the benzamide phenyl ring functions as both a hydrogen-bond acceptor and an electron-donating group, modulating the compound's electronic properties and potential intermolecular interactions in ways that are absent in the unsubstituted parent N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 313960-33-7) . Third, the documented EGFR kinase inhibition profile (IC50 = 7.7 µM) with selectivity over HER2 (IC50 > 10 µM) demonstrates a defined kinase selectivity fingerprint that is scaffold-dependent and cannot be assumed for structurally similar but substitutionally distinct analogs [2].

Quantitative Differentiation Evidence for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide: Comparator-Based Activity and Structural Data


EGFR Kinase Inhibition: Measured IC50 of 7.7 µM with Defined HER2 Selectivity Window

In a standardized in vitro kinase assay, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide inhibited EGFR with an IC50 of 7,700 nM (7.7 µM), while HER2 (ErbB2) inhibition exceeded 10,000 nM (10 µM), yielding an EGFR/HER2 selectivity ratio of greater than 1.3-fold [1][2]. This contrasts sharply with the 2-(4-aminophenyl)benzothiazole series (e.g., CJM 126, DF 203), which exhibit sub-nanomolar potency (IC50 < 0.001 µM against MCF-7) but are characterized as non-kinase-targeted cytotoxins with CYP1A1-dependent metabolic activation, representing a mechanistically distinct class [3][4].

EGFR tyrosine kinase kinase selectivity profiling cancer cell signaling

Ortho-Phenylene Spacer Architecture: Conformational Differentiation from Direct-Linkage Benzothiazole-Benzamide Analogs

The target compound incorporates an ortho-phenylene bridge connecting the benzothiazole C2 position to the amide nitrogen, yielding an overall molecular length distinct from direct-linkage analogs. N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzamide (CAS 139233-22-0) lacks this phenyl spacer, resulting in a shorter, more rigid structure with different conformational freedom and potential binding poses . The extended scaffold architecture aligns with a broader patent family (CSIC/WO2021032396A1) that specifically claims benzothiazole-benzamide core structures incorporating diverse amide substituents for LRRK2 kinase inhibition in neurodegenerative disease models, indicating that the phenylene spacer geometry is a critical pharmacophoric element rather than an interchangeable linker [1].

conformational analysis scaffold design medicinal chemistry

Para-Dimethylamino Substituent: Electronic Modulation Distinct from Unsubstituted Benzamide Analogs

The para-dimethylamino group on the benzamide ring is a strong electron-donating substituent (Hammett σp ≈ -0.83 for -N(CH3)2) that differentiates this compound from the unsubstituted benzamide analog N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 313960-33-7, also known as BTA-1 scaffold precursor) [1]. In the broader benzothiazole amide series, related 4-dimethylamino-substituted benzamides have demonstrated distinct biological profiles; for example, 4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has shown binding activity against TNF receptor superfamily member 10B (IC50 = 31 µM) in screening assays, suggesting that the dimethylamino substituent influences target engagement [2].

electron-donating groups solubility modulation benzamide SAR

LRRK2 Kinase Patent Inclusion: Positioning Within a Neurodegenerative Disease-Relevant Benzothiazole-Benzamide Series

The benzothiazole-benzamide core scaffold of which the target compound is a representative member has been specifically claimed in patent WO2021032396A1 (CSIC) for LRRK2 kinase inhibition, with utility in Parkinson's disease and Alzheimer's disease models [1]. The patent discloses a series of compounds with this core structure, among which the N-(benzothiazole-2-yl)-4-morpholinobenzamide analog is explicitly listed as an exemplary compound [2]. While direct IC50 data for the target compound against LRRK2 are not publicly available in the patent document, the scaffold-level inclusion establishes this compound class as privileged for this therapeutic target, distinguishing it from benzothiazole-amide series developed for alternative targets such as TRPV1 antagonism (PubMed 22867274) or FAAH inhibition (Wang et al., 2009) [3][4]. A related benzothiazole-based LRRK2 inhibitor (JZ1.40) has demonstrated in vivo efficacy in a tauopathy mouse model (10 mg/kg, i.p.), reducing TAU phosphorylation and providing neuronal protection [5].

LRRK2 kinase Parkinson's disease neurodegeneration kinase inhibitor patent

Synthetic Versatility: Building Block Utility for Diversification at the Amide and Benzothiazole Positions

The target compound's structure permits diversification at two distinct positions: (a) the dimethylamino group can be dealkylated or further functionalized, and (b) the benzamide carbonyl serves as a handle for reduction or further amide modification. In the N-1,3-benzothiazol-2-ylbenzamide series studied by Corbo et al. (2016), systematic variation of substituents on both the benzothiazole and benzamide rings produced differential antiproliferative activity against HepG2 (liver) and MCF-7 (breast) cancer cell lines, with compound 1k emerging as a particularly effective apoptosis inducer in MCF-7 cells [1][2]. In contrast, the 2-aminobenzamide derivatives containing benzothiazole and phenylamine moieties reported by Kiem et al. (2022) demonstrated cytotoxicity toward A549 lung cancer cells with IC50 values of 24.59–29.59 µM for the most active analogs (compounds 3a and 3c), illustrating how different amide regioisomers produce markedly different activity profiles [3].

parallel synthesis building block chemical diversification SAR library

Recommended Application Scenarios for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide Based on Verified Evidence


Kinase Inhibitor Hit-to-Lead Optimization: EGFR Scaffold Hopping Starting Point

With a documented EGFR IC50 of 7.7 µM and a selectivity window over HER2 (>10 µM), this compound serves as a structurally characterized kinase inhibitor starting point suitable for scaffold hopping programs targeting EGFR-dependent cancers [1]. Its moderate potency is consistent with an early hit profile, and the ortho-phenylene spacer architecture provides a distinct geometry for exploring novel binding modes compared to quinazoline- or pyrimidine-based EGFR inhibitor cores. Procurement is recommended for medicinal chemistry teams seeking to diversify kinase inhibitor chemical space beyond traditional adenine-mimetic scaffolds.

Benzothiazole-Benzamide SAR Library Construction: Regioisomeric and Substituent Variation Studies

The compound's structural features—ortho-phenylene bridge, para-dimethylamino substitution, and benzothiazole core—make it an ideal parent scaffold for systematic SAR exploration [2][3]. Parallel synthesis programs can vary the amide substituent (replacing dimethylamino with other electron-donating or withdrawing groups), modify the phenylene linkage position (ortho vs. meta vs. para), or introduce substituents on the benzothiazole ring. The differential antiproliferative profiles observed across related N-1,3-benzothiazol-2-ylbenzamide and 2-aminobenzamide series demonstrate that such structural variations produce measurable shifts in both potency and cell line selectivity [4].

Neurodegenerative Disease Target Validation: LRRK2 Kinase Inhibitor Chemical Probe Development

As a member of the benzothiazole-benzamide scaffold family claimed in WO2021032396A1 for LRRK2 inhibition, this compound is positioned within a neurodegenerative disease-relevant intellectual property space [5]. The demonstrated in vivo efficacy of structurally related benzothiazole-based LRRK2 inhibitors (e.g., JZ1.40) in reducing TAU phosphorylation and providing neuronal protection in tauopathy mouse models supports the translational relevance of this scaffold class [6]. Procurement is appropriate for academic or industrial groups exploring LRRK2 as a therapeutic target for Parkinson's disease, Alzheimer's disease, or other tauopathies.

Fluorescent Probe Development: Benzothiazole-Based Conjugated System with Donor-Acceptor Properties

The benzothiazole-dimethylaminophenyl architecture creates an intrinsic donor-acceptor conjugated system that has been exploited in related 2-(4-dimethylaminophenyl)benzothiazole derivatives for optical applications, including fluorescent probes and cycloplatinated complexes with tunable photophysical properties [7]. While specific fluorescence data for this compound are not yet published, the structural analogy to known benzothiazole-based fluorophores suggests utility as a scaffold for developing environment-sensitive fluorescent probes or imaging agents for biological applications.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.